1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with two 4-fluorobenzyl groups at positions 1 and 3 (the latter via an ether linkage) and an N-(2-methoxyphenyl)carboxamide group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like neurotensin (NTS1/NTS2) or enzymes requiring aromatic interactions .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3/c1-32-23-5-3-2-4-22(23)28-24(31)21-15-30(14-17-6-10-19(26)11-7-17)29-25(21)33-16-18-8-12-20(27)13-9-18/h2-13,15H,14,16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUASWDUBBLITKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
- N-(4-Acetamidophenyl) analog (): Replacing 2-methoxyphenyl with 4-acetamidophenyl introduces a hydrogen-bonding acetamide group. This substitution may improve solubility but reduce membrane permeability compared to the methoxy group. The acetamide’s bulkiness could also affect binding pocket interactions .
- However, reduced solubility and higher logP may limit bioavailability compared to the methoxy variant .
Heterocyclic Core Modifications
Functional Group Additions
- Furyl and Isoxazole substituents (): The presence of a furyl group and isoxazole introduces conjugated π-systems, enhancing UV absorbance and fluorescence properties. These features are advantageous in probe design but may introduce metabolic instability due to oxidation-prone furan rings .
- Nitro and Hydrazide derivatives (): Nitro groups (e.g., 3-nitrophenyl in ) increase reactivity and electron-withdrawing effects, while hydrazide linkages () enable chelation of metal ions, useful in catalytic or antimicrobial applications .
Structural and Property Comparison Table
<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Measured in PBS (pH 7.4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
